molecular formula C11H21N3O4 B14667653 O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide CAS No. 51541-31-2

O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide

Cat. No.: B14667653
CAS No.: 51541-31-2
M. Wt: 259.30 g/mol
InChI Key: HVBCNRLFZSQPMF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is a synthetic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide typically involves multiple steps. One common method starts with the esterification of D-serine under acidic conditions with methanol to form the corresponding ester. This ester is then reacted with butylamine to form the corresponding amide. The free amino group is then acylated with acetic anhydride, followed by chiral resolution and O-methylation using methyl iodide in the presence of silver oxide .

Industrial Production Methods

Industrial production methods for this compound aim to optimize yield and reduce costs. These methods often avoid the use of column chromatography and chiral resolution, which can be expensive and time-consuming. Instead, they may use alternative reagents and conditions to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide involves its interaction with specific molecular targets. It binds to neuronal sodium channels, increasing their recovery rate and inhibiting the transport of neurotransmitters from the synaptic cleft. This action helps to stabilize neuronal activity and prevent seizures . Additionally, it affects energy metabolism by inhibiting mitochondrial enzymes such as complex I/III .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is unique due to its specific functional groups, which enhance its solubility and stability. These properties make it particularly useful in the development of new pharmaceuticals and specialty chemicals .

Properties

CAS No.

51541-31-2

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-acetamidooxy-N-butylpropanamide

InChI

InChI=1S/C11H21N3O4/c1-4-5-6-12-11(17)10(13-8(2)15)7-18-14-9(3)16/h10H,4-7H2,1-3H3,(H,12,17)(H,13,15)(H,14,16)/t10-/m1/s1

InChI Key

HVBCNRLFZSQPMF-SNVBAGLBSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H](CONC(=O)C)NC(=O)C

Canonical SMILES

CCCCNC(=O)C(CONC(=O)C)NC(=O)C

Origin of Product

United States

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